Asn-Gln - 14608-83-4

Asn-Gln

Catalog Number: EVT-1186277
CAS Number: 14608-83-4
Molecular Formula: C9H16N4O5
Molecular Weight: 260.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asn-Gln is a dipeptide composed of L-asparagine and L-glutamine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-asparagine and a L-glutamine.
Source and Classification

Asparagine and glutamine are both non-essential amino acids that can be synthesized in the body. They are prevalent in many proteins and are crucial for metabolic functions. Asn-Gln is particularly important in plant physiology, where it contributes to nitrogen assimilation and transport . The compound is classified as a biologically active dipeptide, involved in cellular signaling and metabolic pathways.

Synthesis Analysis

The synthesis of Asparagine-Glutamine can occur through several biochemical pathways. The primary method involves the enzymatic reaction between asparagine and glutamine through the action of specific enzymes:

  1. Asparagine Synthetase: This enzyme catalyzes the conversion of aspartate to asparagine using glutamine as a nitrogen source.
  2. Glutamine Synthetase: This enzyme facilitates the conversion of glutamate to glutamine, which can then participate in the synthesis of Asn-Gln.

The synthesis can also occur via transamidation pathways, where aspartyl-tRNA is converted to asparaginyl-tRNA through a pretranslational modification process . This pathway is particularly common in bacteria and archaea, highlighting the diversity of mechanisms for amino acid activation.

Molecular Structure Analysis

The molecular formula for Asparagine-Glutamine is C9H16N4O5C_9H_{16}N_4O_5. The structure consists of:

  • Asparagine: Characterized by an amide side chain (-C(=O)NH2) attached to its alpha carbon.
  • Glutamine: Similar to asparagine but with an additional methylene group (-CH2-) linking it to another amide group.

The peptide bond between these two amino acids forms a rigid planar structure due to resonance stabilization. The dipeptide exhibits both polar and non-polar characteristics due to the properties of its constituent amino acids, influencing its solubility and reactivity in biological systems .

Chemical Reactions Analysis

Asparagine-Glutamine participates in various chemical reactions:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds with other amino acids during protein synthesis.
  2. Deamidation Reactions: Under certain conditions, Asn-Gln can undergo deamidation, converting its amide groups into carboxylic acids, which can impact protein stability .
  3. Transamidation: This reaction allows for the exchange of amide groups between different molecules, contributing to metabolic flexibility.

These reactions are crucial for maintaining nitrogen balance and facilitating protein turnover in cells.

Mechanism of Action

The mechanism of action for Asparagine-Glutamine primarily revolves around its role in nitrogen metabolism. In plants, Asn-Gln serves as a major nitrogen transport form, facilitating the movement of nitrogen from roots to aerial parts .

  1. Nitrogen Assimilation: Asn-Gln plays a critical role in assimilating ammonium ions into organic forms, which are then utilized by plants for growth.
  2. Protein Synthesis: In ribosomal translation, Asn-Gln is incorporated into proteins via aminoacyl-tRNA synthetases that charge tRNA with these amino acids .

This dual role enhances both nutrient uptake and protein biosynthesis, essential for plant health and productivity.

Physical and Chemical Properties Analysis

Asparagine-Glutamine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 232.25 g/mol
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points may vary based on purity but generally fall within typical ranges for dipeptides.

These properties influence its behavior in biological systems and its applications in research and industry .

Applications

Asparagine-Glutamine has diverse applications across various scientific fields:

  1. Agriculture: Used as a nitrogen source in fertilizers to enhance plant growth and yield.
  2. Biotechnology: Employed in cell culture media to support cell growth and protein production.
  3. Pharmaceuticals: Investigated for its potential therapeutic roles in metabolic disorders related to nitrogen metabolism.

Research continues to explore the implications of Asn-Gln in health sciences, particularly its role in cancer metabolism and neurodegenerative diseases .

Biochemical Mechanisms of Asn-Gln Deamidation and Side Reactions

Cyclic Aspartimide/Glutarimide Intermediate Formation in Asparagine/Glutamine Deamidation

Deamidation of asparagine (Asn) and glutamine (Gln) residues proceeds primarily through cyclic imide intermediates, forming succinimide for Asn and glutarimide for Gln. This nucleophilic substitution mechanism initiates when the backbone amide nitrogen of the adjacent C-terminal residue attacks the carbonyl carbon of Asn/Gln's side chain amide group. This intramolecular cyclization results in the elimination of ammonia (NH₃) and forms a five-membered succinimide ring from Asn or a six-membered glutarimide ring from Gln [1]. The reaction pathway was experimentally confirmed via infrared ion spectroscopy coupled with collision-induced dissociation (CID) mass spectrometry, revealing that protonated dipeptides containing Asn or Gln undergo deamidation exclusively from the side chain amide rather than the N-terminus [1]. The structural constraints imposed by ring size significantly impact reaction kinetics: the five-membered succinimide from Asn forms more readily due to lower steric strain compared to Gln's six-membered glutarimide, which exhibits higher activation energy barriers [1] [5].

Table 1: Cyclic Intermediate Formation in Asparagine vs. Glutamine Deamidation

FeatureAsparagine (Asn)Glutamine (Gln)
IntermediateSuccinimide (5-membered ring)Glutarimide (6-membered ring)
NucleophileBackbone amide nitrogen of C-terminal adjacent residueBackbone amide nitrogen of C-terminal adjacent residue
Formation EnergyLower activation barrierHigher activation barrier
Experimental EvidenceIR spectra match DFT-calculated succinimide structuresIR spectra show glutarimide formation only in specific sequences
Steric InfluenceFavored due to minimal ring strainDisfavored due to increased ring size

pH-Dependent Pathways: Hydrolysis vs. Cyclization Mechanisms

The deamidation pathways of Asn and Gln exhibit pronounced pH-dependent behavior due to shifts in the protonation states of reactive groups. Under acidic conditions (pH < 6), deamidation occurs predominantly through direct hydrolysis, where protonation of the side-chain amide oxygen facilitates water molecule attack, yielding aspartic acid (Asp) or glutamic acid (Glu) without cyclic intermediates [1] [9]. In contrast, neutral to alkaline conditions (pH 7-10) favor cyclization mechanisms due to deprotonation of the backbone amide nitrogen, enhancing its nucleophilicity for intramolecular attack. This pH-dependent switch was quantified in model peptides, where cyclization rates increased by 2-3 orders of magnitude as pH shifted from 6 to 8 [9]. Buffer composition further modulates these pathways: phosphate and ammonium ions catalyze cyclization more effectively than borate or Tris buffers due to superior leaving-group stabilization during tetrahedral intermediate formation [9]. Notably, the optimal pH stability for both Asn and Gln residues lies between pH 4–6, where both hydrolysis and cyclization rates are minimized [9].

Table 2: pH Influence on Deamidation Pathways

pH RangeDominant MechanismKey Chemical EventsCatalytic Influences
Acidic (pH < 6)Direct hydrolysisSide-chain amide protonation; Nucleophilic water attackAcid-catalyzed; Minimal buffer effects
Neutral (pH 6-8)Cyclization → HydrolysisBackbone amide deprotonation; Cyclic imide formationPhosphate/ammonium ions accelerate cyclization
Alkaline (pH > 8)Cyclization → HydrolysisComplete amide nitrogen deprotonation; Rapid ring closureBase-catalyzed; Ionic strength accelerates rates

Role of Sequence Context in Reaction Specificity

The primary sequence context surrounding Asn/Gln residues dictates deamidation kinetics and product distribution through steric constraints and electronic effects. The C-terminal adjacent residue (n+1 position) exerts the strongest influence:

  • -Asn-Gly- sequences: Exhibit the highest deamidation rates due to glycine's minimal steric bulk and high backbone flexibility, facilitating nucleophilic attack. Succinimide formation occurs with a half-life of ~24 hours under physiological conditions (pH 7.4, 37°C) [1] [3].
  • -Asn-Pro- sequences: Display unique fragmentation behavior instead of standard deamidation. Proline's secondary amine prevents conventional cyclization, promoting nucleophilic attack by Asn's side chain on the backbone carbonyl. This pathway leads to peptide bond cleavage and formation of C-terminal aspartimide (34) and N-terminal proline residues (35) [3].
  • -Gln-X- sequences: Show markedly slower deamidation than Asn analogs due to glutarimide intermediate instability. Exceptions occur when Gln is N-terminal, where rapid pyroglutamate formation (cyclic 2-pyrrolidone-5-carboxylic acid) occurs via intramolecular attack by the α-amino group [1] [6].

Sequence-specific kinetics follow the reactivity hierarchy: NG > NS > NN > NT > NH for Asn and QG > QS > QN > QT > QH for Gln, demonstrating how residue size, polarity, and side-chain nucleophilicity modulate reaction efficiency [3] [9].

Racemization and IsoAspartyl Derivative Formation During Deamidation

The cyclic imide intermediates (succinimide/glutarimide) are intrinsically chirally labile, enabling spontaneous racemization at their α-carbon centers. This process generates D-enantiomers from originally L-configured residues. Hydrolysis of these racemized intermediates occurs at two distinct sites:

  • Cleavage at the α-carbonyl group yields standard α-linked aspartate/glutamate (L-Asp or L-Glu)
  • Cleavage at the β-carbonyl (Asn) or γ-carbonyl (Gln) produces isopeptide linkages, forming L-isoaspartate (L-isoAsp) or L-isoglutamate (L-isoGlu) [1] [5].

Isoaspartate formation predominates in Asn deamidation, constituting >70% of products in model peptides, while direct aspartate formation represents <30% [1]. This preference stems from the kinetically favored nucleophilic attack on the cyclic imide's less sterically hindered carbonyl (adjacent to the α-carbon for Asn). Gln deamidation shows reduced isopeptide formation due to the glutarimide's larger ring size, which distributes ring strain more evenly and diminishes regioselectivity during hydrolysis [5] [6]. Racemization rates correlate with imide stability: succinimide (t₁/₂ = hours) racemizes faster than glutarimide (t₁/₂ = days), explaining the higher prevalence of D-isoAsp in aged proteins [5]. These modifications lengthen the peptide backbone by inserting methylene (-CH₂-) groups, disrupting secondary structure and potentially impairing protein function.

Table 3: Racemization and Isomerization Products in Deamidation

ProcessAsparagine ProductsGlutamine ProductsStructural Consequence
Cyclic Imide FormationSuccinimide intermediateGlutarimide intermediatePlanar imide ring enables racemization
RacemizationD-succinimideD-glutarimideInversion of α-carbon chirality
Regioselective HydrolysisL-Asp (α-linkage) or L-isoAsp (β-linkage)L-Glu (α-linkage) or L-isoGlu (γ-linkage)Isoforms insert methylene group into backbone
Dominant ProductL-isoAsp (>70%)L-Glu (pathway dependent)Backbone elongation by 1.3 Å (isoAsp)

Comparative Kinetics of Asparagine vs. Glutamine Deamidation in Peptides

Deamidation kinetics diverge substantially between Asn and Gln due to differential cyclization energetics and solvent accessibility requirements. Experimental analyses of pentapeptides (GXNG/GXQG) under physiological conditions (pH 7.4, 37°C, 0.15M Tris) reveal that Asn deamidates with half-lives ranging from 1 to 500 days, while Gln exhibits half-lives of 600–20,000 days [1] [4]. This >100-fold kinetic disparity originates from the thermodynamic instability of the six-membered glutarimide ring versus the five-membered succinimide. Density Functional Theory (DFT) calculations confirm that glutarimide formation encounters higher activation energies (ΔG‡ ≈ 28–35 kcal/mol) compared to succinimide (ΔG‡ ≈ 18–25 kcal/mol) across diverse peptide sequences [5].

The solvent dielectric constant (ε) further modulates kinetics: high-ε environments (e.g., aqueous solutions) accelerate direct hydrolysis over cyclization for Gln, whereas Asn maintains cyclization dominance across dielectric conditions [5]. In long-lived proteins like human lens crystallins, age-dependent accumulation patterns reflect these kinetic differences: Asn residues reach 22.6% ± 3.6% deamidation in aged lenses, compared to Gln at 6.6% ± 1.3% [10]. However, both residues exhibit elevated deamidation at sites flanked by basic residues (e.g., -Lys-Asn-), where Coulombic interactions stabilize the deprotonated amide nitrogen transition state [10].

Table 4: Kinetic Parameters of Asparagine vs. Glutamine Deamidation

ParameterAsparagine (Asn)Glutamine (Gln)Biological Implication
Half-Life Range1–500 days600–20,000 daysFaster accumulation of Asn modifications
Activation Energy (Cyclization)18–25 kcal/mol28–35 kcal/molGln cyclization kinetically disfavored
Dielectric SensitivityLow (cyclization dominant)High (hydrolysis competes)Solvent exposure impacts Gln pathways
Aged Crystallins (Deamidation Level)22.6% ± 3.6%6.6% ± 1.3%Reflects intrinsic kinetic differences

Properties

CAS Number

14608-83-4

Product Name

Asn-Gln

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C9H16N4O5

Molecular Weight

260.25 g/mol

InChI

InChI=1S/C9H16N4O5/c10-4(3-7(12)15)8(16)13-5(9(17)18)1-2-6(11)14/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1

InChI Key

QCWJKJLNCFEVPQ-WHFBIAKZSA-N

SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N

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